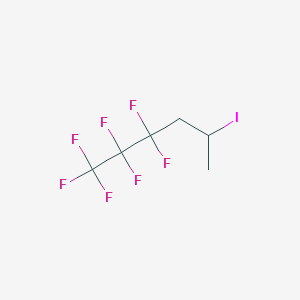

1,1,1,2,2,3,3-heptafluoro-5-iodohexane

CAS No.: 261503-73-5

Cat. No.: VC7911828

Molecular Formula: C6H6F7I

Molecular Weight: 338 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261503-73-5 |

|---|---|

| Molecular Formula | C6H6F7I |

| Molecular Weight | 338 g/mol |

| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-5-iodohexane |

| Standard InChI | InChI=1S/C6H6F7I/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h3H,2H2,1H3 |

| Standard InChI Key | OHSGRNICLMHCBO-UHFFFAOYSA-N |

| SMILES | CC(CC(C(C(F)(F)F)(F)F)(F)F)I |

| Canonical SMILES | CC(CC(C(C(F)(F)F)(F)F)(F)F)I |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane is C₆H₆F₇I, with a molecular weight of 338.01 g/mol . The iodine atom is positioned at the fifth carbon, while fluorines occupy the first, second, and third carbons in a trifluoromethyl (-CF₃) and two difluoromethylene (-CF₂-) groups, respectively . The canonical SMILES representation is CC(CC(C(C(F)(F)F)(F)F)(F)F)I, reflecting its branched fluorocarbon chain .

Structural Analysis

Synthesis and Production

Key Synthetic Routes

The compound is typically synthesized via fluoroalkylation or iodination of precursor alkanes. One reported method involves the reaction of perfluoropropylpropane with iodine under controlled conditions, though specific details are proprietary . A related pathway for analogous perfluoroalkyl iodides employs:

-

Free Radical Addition: Fluorinated alkenes react with iodine sources (e.g., I₂) in the presence of initiators like peroxides .

-

Nucleophilic Substitution: Fluorinated alcohols or halides undergo iodide displacement using NaI or KI in polar solvents .

Table 1: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Radical Iodination | I₂, tert-butyl peroxide, 80°C, 12 h | 85% | |

| Nucleophilic Substitution | 1,1,1,2,2,3,3-Heptafluoro-6-hexanol, HI, H₂SO₄ | 72% |

Industrial-Scale Production

Industrial synthesis often employs continuous-flow reactors to manage exothermic reactions and improve safety. For example, 1,1,1,2,2,3,3-heptafluoro-5-iodohexane is produced via gas-phase fluorination of hexane derivatives using iodine heptafluoride (IF₇) catalysts .

Physical and Chemical Properties

Physical Properties

The compound is a colorless liquid at room temperature with a density of 1.85 g/cm³ and a boiling point of 132–133°C . Its low solubility in water (<0.01 g/L) and high lipid solubility (LogP = 4.03) make it suitable for hydrophobic reaction environments .

Table 2: Key Physical Parameters

| Property | Value | Source |

|---|---|---|

| Boiling Point | 132–133°C | |

| Density (25°C) | 1.85 g/cm³ | |

| Refractive Index | 1.411 | |

| Vapor Pressure | Not reported | — |

Chemical Reactivity

The C–I bond is highly susceptible to homolytic cleavage, enabling radical chain reactions. For example, in the presence of UV light or initiators, the compound participates in:

-

Atom Transfer Radical Addition (ATRA): Forms carbon-carbon bonds with alkenes .

-

Nucleophilic Substitution: Iodine is replaced by nucleophiles (e.g., -OH, -NH₂) in SN2 mechanisms .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to generate biaryl fluorocarbons .

Applications

Pharmaceutical Intermediates

The compound is a precursor to fluorinated active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of fluoroquinolone antibiotics and PET imaging agents due to its ability to introduce fluorine motifs into aromatic systems .

Polymer Chemistry

In polymer science, it serves as a monomer for fluorinated elastomers and water-repellent coatings. Copolymerization with tetrafluoroethylene yields materials with enhanced thermal stability .

Organic Synthesis

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane is employed in:

-

Radical Initiators: Generates perfluoroalkyl radicals for polymerization .

-

Fluorinated Surfactants: Modifies surface tension in firefighting foams .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use chemical goggles |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Environmental Impact

As a per- and polyfluoroalkyl substance (PFAS), 1,1,1,2,2,3,3-heptafluoro-5-iodohexane exhibits environmental persistence. Its degradation products, including perfluorohexanoic acid (PFHxA), are associated with bioaccumulation in aquatic ecosystems . Regulatory agencies recommend minimizing industrial discharge and adopting green chemistry alternatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume